molecular formula C10H9NO B1590998 7-methylisoquinolin-1(2H)-one CAS No. 26829-47-0

7-methylisoquinolin-1(2H)-one

Cat. No.: B1590998
CAS No.: 26829-47-0
M. Wt: 159.18 g/mol
InChI Key: ZLTCEYHTNOZGIS-UHFFFAOYSA-N
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Description

7-Methylisoquinolin-1(2H)-one is an organic compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic compounds that are structurally related to quinolines The compound this compound is characterized by a methyl group attached to the seventh position of the isoquinoline ring and a keto group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methylisoquinolin-1(2H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the compound can be synthesized by the Pomeranz-Fritsch reaction, which involves the cyclization of an N-acylated ortho-toluidine derivative in the presence of an acid catalyst.

Another method involves the use of palladium-catalyzed cross-coupling reactions. In this approach, a suitable halogenated isoquinoline derivative is coupled with a methylating agent under palladium catalysis to introduce the methyl group at the desired position.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of synthetic route depends on factors such as cost, availability of starting materials, and environmental considerations. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-Methylisoquinolin-1(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, yielding 7-methylisoquinolin-1-ol.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the isoquinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

    Oxidation: Quinoline derivatives with various functional groups.

    Reduction: 7-Methylisoquinolin-1-ol.

    Substitution: Isoquinoline derivatives with substituted functional groups.

Scientific Research Applications

7-Methylisoquinolin-1(2H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 7-Methylisoquinolin-1(2H)-one depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The interaction can lead to the modulation of biological pathways, resulting in therapeutic effects. For example, the compound may inhibit the activity of a specific enzyme involved in disease progression, thereby exerting its therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

    7-Methylisoquinolin-1-ol: Similar structure but with a hydroxyl group instead of a keto group.

    7-Methylisoquinolin-1-amine: Contains an amino group at the first position.

    7-Methylisoquinolin-3-amine: Methyl group at the seventh position and an amino group at the third position.

Uniqueness

7-Methylisoquinolin-1(2H)-one is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

7-methyl-2H-isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-7-2-3-8-4-5-11-10(12)9(8)6-7/h2-6H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLTCEYHTNOZGIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50576962
Record name 7-Methylisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50576962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26829-47-0
Record name 7-Methylisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50576962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Iodine (0.63 g, 2.51 mmol) is added to a solution of 1-(2-isocyanato-vinyl)-4-methyl-benzene (ca. 20 g, 125.6 mmol) in o-dichlorobenzene (125 mL), then is heated to reflux (180° C.) overnight. The mixture is cooled to room temperature then concentrated to dryness. The residue is purified by column chromatography eluting with 40% EtOAc/hexanes. The product (6.23 g, 39.1 mmol) is obtained as a tan solid.
Quantity
0.63 g
Type
reactant
Reaction Step One
Name
1-(2-isocyanato-vinyl)-4-methyl-benzene
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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